3-Amino-6-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl is a complex organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a suitable trifluoromethoxy source.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide and potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-(trifluoromethyl)-2’-(trifluoromethoxy)biphenyl: Similar structure but with different positions of the trifluoromethoxy and trifluoromethyl groups.
3-Amino-6-(difluoromethoxy)-2’-(trifluoromethyl)biphenyl: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
3-Amino-6-(trifluoromethoxy)-2’-(difluoromethyl)biphenyl: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The unique combination of trifluoromethoxy and trifluoromethyl groups in 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl imparts distinct chemical properties, such as high electronegativity and lipophilicity. These properties can enhance the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H9F6NO |
---|---|
Molecular Weight |
321.22 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-3-[2-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)11-4-2-1-3-9(11)10-7-8(21)5-6-12(10)22-14(18,19)20/h1-7H,21H2 |
InChI Key |
WOEQSERXPGQKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)N)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.